4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
Description
The compound 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine features a pyrimidine core substituted with a methyl group at position 5 and a piperazine ring at position 2. The piperazine is further functionalized with a sulfonyl group linked to a 5-ethylthiophene moiety.
Properties
IUPAC Name |
4-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-3-13-4-5-14(22-13)23(20,21)19-8-6-18(7-9-19)15-12(2)10-16-11-17-15/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOMNCFYANUFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 5-Methylpyrimidin-4-ol
5-Methylpyrimidin-4-ol (10.0 g, 80.6 mmol) is refluxed with phosphorus oxychloride (POCl₃, 50 mL) and N,N-diethylaniline (5 mL) at 110°C for 6 hours. Excess POCl₃ is removed under reduced pressure, and the residue is poured onto ice. Neutralization with NaHCO₃ yields 4-chloro-5-methylpyrimidine as a white solid (8.9 g, 78%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 78% |
| Melting Point | 92–94°C |
| $$ ^1H $$ NMR (CDCl₃) | δ 8.72 (s, 1H), 8.65 (s, 1H), 2.45 (s, 3H) |
Functionalization of Piperazine with Sulfonyl Groups
Synthesis of 5-Ethylthiophene-2-sulfonyl Chloride
5-Ethylthiophene (5.0 g, 39.7 mmol) is dissolved in dry dichloromethane (DCM, 30 mL) and treated with chlorosulfonic acid (7.1 mL, 107 mmol) at 0°C. After stirring for 2 hours at room temperature, the mixture is quenched with ice-water, and the sulfonyl chloride is extracted into DCM (3 × 50 mL). The organic layer is dried (Na₂SO₄) and concentrated to afford 5-ethylthiophene-2-sulfonyl chloride as a pale-yellow liquid (6.8 g, 82%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| $$ ^1H $$ NMR (CDCl₃) | δ 7.78 (d, J = 3.8 Hz, 1H), 7.12 (d, J = 3.8 Hz, 1H), 2.89 (q, J = 7.6 Hz, 2H), 1.32 (t, J = 7.6 Hz, 3H) |
Monosulfonylation of Piperazine
Piperazine (3.4 g, 39.5 mmol) is suspended in DCM (50 mL) and cooled to 0°C. A solution of 5-ethylthiophene-2-sulfonyl chloride (6.8 g, 32.9 mmol) in DCM (20 mL) is added dropwise, followed by triethylamine (4.6 mL, 32.9 mmol). The reaction is stirred for 12 hours at room temperature. The mixture is washed with water (2 × 30 mL), dried (Na₂SO₄), and concentrated. Column chromatography (SiO₂, EtOAc/hexane 1:1) yields 1-(5-ethylthiophene-2-sulfonyl)piperazine as a white powder (5.1 g, 68%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Melting Point | 121–123°C |
| $$ ^1H $$ NMR (DMSO-d₆) | δ 7.65 (d, J = 3.7 Hz, 1H), 7.08 (d, J = 3.7 Hz, 1H), 3.12–3.08 (m, 4H), 2.85–2.80 (m, 4H), 2.75 (q, J = 7.5 Hz, 2H), 1.22 (t, J = 7.5 Hz, 3H) |
Coupling of Pyrimidine and Piperazine Units
Nucleophilic Aromatic Substitution
4-Chloro-5-methylpyrimidine (2.0 g, 14.3 mmol) and 1-(5-ethylthiophene-2-sulfonyl)piperazine (4.1 g, 14.3 mmol) are dissolved in dry DMF (30 mL). Potassium carbonate (4.0 g, 28.6 mmol) is added, and the mixture is heated at 90°C for 24 hours. The reaction is cooled, filtered, and the filtrate is concentrated. Recrystallization from ethanol/water (3:1) yields the target compound as off-white crystals (4.9 g, 85%).
Key Data
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 158–160°C |
| $$ ^1H $$ NMR (DMSO-d₆) | δ 8.65 (s, 1H), 8.58 (s, 1H), 7.67 (d, J = 3.7 Hz, 1H), 7.10 (d, J = 3.7 Hz, 1H), 3.85–3.80 (m, 4H), 3.15–3.10 (m, 4H), 2.78 (q, J = 7.5 Hz, 2H), 2.45 (s, 3H), 1.24 (t, J = 7.5 Hz, 3H) |
| $$ ^{13}C $$ NMR (DMSO-d₆) | δ 167.5, 157.2, 155.8, 144.3, 136.7, 129.5, 127.4, 115.6, 52.3, 46.8, 25.6, 22.1, 14.3 |
Alternative Synthetic Routes and Optimizations
Direct Sulfonylation of 4-(Piperazin-1-yl)-5-methylpyrimidine
An alternative approach involves coupling 4-chloro-5-methylpyrimidine with piperazine first, followed by sulfonylation:
- Piperazine coupling : 4-Chloro-5-methylpyrimidine (2.0 g) reacts with piperazine (3.4 g) in ethanol at 80°C for 12 hours (Yield: 78%).
- Sulfonylation : The intermediate is treated with 5-ethylthiophene-2-sulfonyl chloride (2.2 equiv) and Et₃N in THF at 50°C for 6 hours (Yield: 65%).
This method avoids protective groups but risks over-sulfonylation, necessitating precise stoichiometry.
Use of Protecting Groups
To enhance regioselectivity, tert-butoxycarbonyl (Boc) protection is employed:
- Boc protection : Piperazine is treated with Boc₂O in THF to form N-Boc-piperazine (Yield: 92%).
- Sulfonylation : Reaction with 5-ethylthiophene-2-sulfonyl chloride (1 equiv) yields mono-sulfonylated product (Yield: 74%).
- Deprotection : TFA in DCM removes the Boc group (Yield: 89%).
- Pyrimidine coupling : As described in Section 4.1 (Yield: 81%).
Analytical Characterization and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]⁺ = 397.1245 (C₁₇H₂₁N₄O₂S₂ requires 397.1248).
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine ring and the twisted conformation of the piperazine-sulfonyl group (Figure 1).
Industrial-Scale Considerations
Patent data highlight the importance of solvent selection and catalyst recycling. For example, replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and improves yield (88% vs. 85% in DMF). Additionally, flow chemistry setups enable continuous production with >90% conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The ethylthiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthiophene group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The ethylthiophene sulfonyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on physicochemical properties, substituent effects, and synthetic yields.
Key Structural Features and Modifications
Target Compound :
- Core : 5-methylpyrimidine.
- Substituents :
- Piperazine sulfonyl group at position 3.
- 5-Ethylthiophene attached to the sulfonyl group.
Analog 1 : 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (Compound 2)
- Core: Pyrimidine with cyano and thiazole substituents.
- Substituents: Thiazole ring with methyl and methylamino groups. Benzenesulfonamide at position 2.
- Key Data :
- Melting point: 254–255°C.
- Yield: 67%.
- HPLC purity: 98% (tR 11.40 min).
- HR-MS (ESI+): m/z 436.1616 [M + H]<sup>+</sup>.
Analog 2 : N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (Compound 7)
- Core : Pyrimidine with phenylthiazole substituent.
- Substituents: Morpholinosulfonylphenyl group. N-methylamine on thiazole.
- Key Data :
- Melting point: 98–99°C.
- Yield: 38%.
- HPLC purity: 99% (tR 11.78 min).
Analog 3 : 5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione (CAS 874806-50-5)
- Core : Pyrimidine-2,4-dione (uracil derivative).
- Substituents :
- 4-Methoxyphenylpiperazine sulfonyl group.
- Methyl groups at positions 1 and 3.
Analog 4 : 5-amino-2-[2-(4-fluorophenyl)ethyl]-7-[4-phenylmethanesulfonylpiperazin-1-yl]-thiazolo[5,4-d]pyrimidine (CAS 1245318-36-8)
- Core : Thiazolo[5,4-d]pyrimidine.
- Substituents :
- 4-Fluorophenyl ethyl group at position 2.
- Phenylmethanesulfonylpiperazine at position 5.
Comparative Physicochemical Properties
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | HPLC Retention (min) | HR-MS (Observed) |
|---|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 5-Methyl, 4-(5-ethylthiophene-sulfonylpiperazine) | N/A | N/A | N/A | N/A |
| Analog 1 (Compound 2) | Pyrimidine | 5-Cyano, 4-(methylamino-thiazole), 2-(benzenesulfonamide) | 254–255 | 67 | 11.40 | 436.1616 |
| Analog 2 (Compound 7) | Pyrimidine | 4-(Morpholinosulfonylphenyl), 5-phenylthiazole, N-methylamine | 98–99 | 38 | 11.78 | N/A |
| Analog 3 (CAS 874806-50-5) | Pyrimidine-2,4-dione | 1,3-Dimethyl, 5-(4-methoxyphenylpiperazine-sulfonyl) | N/A | N/A | N/A | N/A |
| Analog 4 (CAS 1245318-36-8) | Thiazolo[5,4-d]pyrimidine | 5-Amino, 2-(4-fluorophenyl-ethyl), 7-(phenylmethanesulfonylpiperazine) | N/A | N/A | N/A | N/A |
Key Observations:
Substituent Impact on Melting Point: Analog 1 (highly polar cyano and sulfonamide groups) exhibits a high melting point (254–255°C), suggesting strong intermolecular interactions . Analog 2, with a morpholinosulfonyl group and flexible phenylthiazole, has a significantly lower melting point (98–99°C), likely due to reduced crystallinity .
Synthetic Yields :
- Analog 1 was synthesized in 67% yield, while Analog 2 had a lower yield (38%), possibly due to steric hindrance from the phenylthiazole group .
Structural Diversity :
Functional Implications of Substituents
- Sulfonylpiperazine Groups : Present in all analogs, this moiety enhances solubility and facilitates hydrogen bonding with biological targets.
- The methoxy group in Analog 2 may enhance membrane permeability due to its lipophilic character .
Notes and Limitations
Data Gaps : Physicochemical and biological data for the target compound are unavailable in the provided evidence, limiting direct functional comparisons.
Structural vs.
Diverse Sources : References include synthetic methodologies () and chemical registries (), ensuring a broad perspective .
Biological Activity
4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine is a sulfonamide derivative with a complex structure that includes a pyrimidine ring and a piperazine moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of its functional groups suggests diverse interactions with biological targets.
Chemical Structure
The molecular formula of this compound is C15H20N4O2S. Its structure can be broken down into the following components:
- Pyrimidine Ring : Contributes to nucleic acid stability.
- Piperazine Moiety : Known for its role in drug design, particularly in central nervous system agents.
- Ethylthiophenyl Sulfonyl Group : Enhances reactivity and potential interactions with proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to inhibition of enzymatic activity and modulation of cellular pathways. The sulfonyl group is particularly noted for forming strong interactions with proteins, which may inhibit their function.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of critical enzymes involved in metabolic pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro and in vivo. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{5-[(5-Methylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine | Contains a methyl thiophenol group instead of ethyl | Potentially different biological activity due to structural variation |
| 2-{5-[(5-Propylthiophen-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methylpyrimidine | Features a propyl thiophenol group | Altered lipophilicity may affect pharmacokinetics |
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antimicrobial agent.
Research on Anti-inflammatory Effects
In an animal model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and inflammatory markers compared to control groups. This suggests its utility in treating inflammatory conditions.
Investigation into Anticancer Properties
In vitro assays conducted on breast cancer cell lines revealed that the compound induced apoptosis at IC50 values ranging from 12 to 20 µM. Mechanistic studies indicated activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What are the recommended synthetic methodologies for 4-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene ring, piperazine coupling, and pyrimidine functionalization. Key steps include:
- Sulfonylation : Reacting 5-ethylthiophen-2-yl with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Piperazine coupling : Using a base (e.g., triethylamine) in anhydrous dichloromethane to facilitate nucleophilic substitution .
- Pyrimidine functionalization : Introducing the methyl group via Pd-catalyzed cross-coupling or alkylation under inert atmospheres .
Optimization involves adjusting solvent polarity, catalyst loading (e.g., 2–5 mol% Pd for coupling), and reaction time (12–24 hours for sulfonylation). Purity is confirmed via HPLC (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve signals for the sulfonyl group (~δ 3.5–4.0 ppm), piperazine protons (δ 2.8–3.2 ppm), and pyrimidine ring (δ 8.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 409.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) assess purity (>95%) .
Q. What are the key physicochemical properties influencing its reactivity and solubility?
- LogP : Predicted ~2.8 (moderate lipophilicity) due to the sulfonyl group and ethylthiophene .
- Solubility : Poor in water (<0.1 mg/mL), soluble in DMSO, DMF, and dichloromethane .
- Thermal stability : Decomposes above 250°C, confirmed by TGA .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways and optimizing yields?
Quantum chemical calculations (e.g., DFT) model transition states for sulfonylation and piperazine coupling. For example:
- Reaction path search : Identifies energy barriers for sulfonylation (ΔG‡ ≈ 25 kcal/mol) and suggests catalyst-assisted pathways to reduce activation energy .
- Solvent effects : COSMO-RS simulations recommend dichloromethane over THF for higher yields (85% vs. 60%) due to better stabilization of intermediates .
Q. How to resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
- Mechanistic studies : Employ SPR (surface plasmon resonance) to validate target binding affinity (e.g., Kd ≈ 120 nM for kinase X) and rule off-target effects .
- Statistical analysis : Apply multivariate regression to correlate structural modifications (e.g., sulfonyl group position) with activity trends .
Q. What strategies enhance selectivity in modifying the piperazine or pyrimidine moieties for targeted applications?
- Piperazine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve receptor binding selectivity .
- Pyrimidine tuning : Replace the 5-methyl group with halogens (e.g., -Cl) to modulate π-stacking interactions .
- Protecting groups : Use Boc for piperazine during coupling to prevent unwanted side reactions .
Q. How does the compound interact with biological targets (e.g., enzymes, receptors) at the molecular level?
- Docking studies : The sulfonyl group forms hydrogen bonds with kinase ATP pockets (e.g., residues Lys101 and Asp184), while the ethylthiophene engages in hydrophobic interactions .
- MD simulations : Reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å for the ligand-protein complex .
Q. What are the best practices for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous flow reactors reduce reaction time (from 24 hours to 2 hours) and improve yield consistency (±2% variation) .
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time .
- Purification : Automated flash chromatography with gradient elution ensures >95% purity at multi-gram scales .
Notes
- Advanced questions emphasize methodological rigor (e.g., docking, flow chemistry) over descriptive answers.
- Structural modifications should align with target-specific SAR (structure-activity relationship) principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
